molecular formula C11H11N3O2 B14099059 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide

3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Cat. No.: B14099059
M. Wt: 217.22 g/mol
InChI Key: GOEQNRUPEDVSGR-UHFFFAOYSA-N
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Description

3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a quinoxaline derivative with a molecular formula of C11H12N2O2. This compound is part of a broader class of quinoxaline derivatives known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves the condensation of 3,4-dihydroquinoxalin-2-one with a suitable propanamide derivative. The reaction is often carried out under mild conditions, using catalysts such as acids or bases to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions, where the reactants are mixed in reactors under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .

Scientific Research Applications

3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3-(3-oxo-4H-quinoxalin-2-yl)propanamide

InChI

InChI=1S/C11H11N3O2/c12-10(15)6-5-9-11(16)14-8-4-2-1-3-7(8)13-9/h1-4H,5-6H2,(H2,12,15)(H,14,16)

InChI Key

GOEQNRUPEDVSGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)N

Origin of Product

United States

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